1-ethyl-N-[(3-hydroxyoxolan-3-yl)methyl]cyclopropane-1-carboxamide
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Overview
Description
1-Ethyl-N-[(3-hydroxyoxolan-3-yl)methyl]cyclopropane-1-carboxamide is an organic compound characterized by a cyclopropane ring attached to a carboxamide group, with an ethyl group and a hydroxyoxolan-3-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-[(3-hydroxyoxolan-3-yl)methyl]cyclopropane-1-carboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to convert alkenes into cyclopropanes.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via amidation reactions, where an amine reacts with a carboxylic acid or its derivatives (e.g., acid chlorides or esters).
Attachment of the Hydroxyoxolan-3-ylmethyl Group: This step involves the formation of an oxolane ring, which can be synthesized through the cyclization of diols or by using epoxide ring-opening reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclopropanation and continuous flow systems for amidation and cyclization steps to ensure consistent product quality.
Types of Reactions:
Oxidation: The hydroxy group in the oxolane ring can undergo oxidation to form ketones or aldehydes using reagents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, aryl halides, and appropriate nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biology and Medicine: This compound may exhibit biological activity due to its structural similarity to bioactive molecules. It could be investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound could be used in the development of new materials with unique mechanical or chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-ethyl-N-[(3-hydroxyoxolan-3-yl)methyl]cyclopropane-1-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring could provide rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Cyclopropane Carboxamides: Compounds with similar cyclopropane and carboxamide structures.
Oxolane Derivatives: Molecules containing oxolane rings with various substituents.
Uniqueness: 1-Ethyl-N-[(3-hydroxyoxolan-3-yl)methyl]cyclopropane-1-carboxamide is unique due to the combination of its cyclopropane ring, carboxamide group, and hydroxyoxolan-3-ylmethyl substituent. This combination of features may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-ethyl-N-[(3-hydroxyoxolan-3-yl)methyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-10(3-4-10)9(13)12-7-11(14)5-6-15-8-11/h14H,2-8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTXNRIDHMUFLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)C(=O)NCC2(CCOC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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